1-Cyclopentylguanidine hydrochloride

Description

BenchChem offers high-quality 1-Cyclopentylguanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylguanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

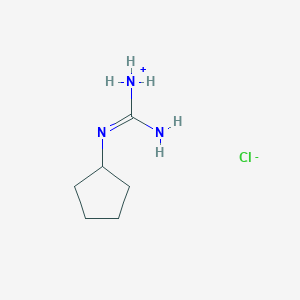

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclopentylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)9-5-3-1-2-4-5;/h5H,1-4H2,(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOJBDSYMIVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661320 | |

| Record name | N''-Cyclopentylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197015-81-9 | |

| Record name | N''-Cyclopentylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 1-Cyclopentylguanidine hydrochloride

CAS Registry Number: 197015-81-9 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)

Executive Summary

1-Cyclopentylguanidine hydrochloride is a specialized nitrogenous building block utilized primarily in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it consists of a cyclopentyl ring attached to a guanidinium core, serving as a lipophilic, conformationally restricted bioisostere of the amino acid Arginine.

This guide details the physicochemical properties, validated synthetic protocols, and structural characterization data necessary for its application in medicinal chemistry, specifically in the development of Na+/H+ exchanger (NHE) inhibitors and GPCR ligands .

Chemical Constitution & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Identity

The compound is a mono-substituted guanidine salt. The cyclopentyl group introduces steric bulk and lipophilicity (LogP modulation) compared to the native arginine side chain, often improving blood-brain barrier (BBB) permeability and metabolic stability against proteases.

| Property | Data Specification |

| IUPAC Name | N-Cyclopentylguanidine hydrochloride |

| Common Name | 1-Cyclopentylguanidine HCl |

| CAS Number | 197015-81-9 |

| Molecular Formula | C₆H₁₃N₃[1][2][3][4] · HCl |

| Molecular Weight | 163.65 g/mol |

| Exact Mass (Cation) | 127.1109 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Melting Point | 156–158 °C |

| Hygroscopicity | Moderate (Desiccation recommended) |

Structural Diagram

The following DOT diagram illustrates the connectivity and charge distribution of the protonated salt form.

Figure 1: Connectivity and ionic association of 1-Cyclopentylguanidine HCl.

Synthetic Methodology & Manufacturing

Strategic Analysis of Routes

Two primary routes exist for the synthesis of mono-substituted guanidines. The choice depends on scale and purity requirements.

-

Route A (S-Methylisothiourea): Classical industrial route. Low cost, but produces methyl mercaptan (toxic gas) as a byproduct.[5]

-

Route B (1H-Pyrazole-1-carboxamidine): Preferred laboratory route. High atom economy, clean workup, and avoids noxious byproducts.[5] This is the recommended protocol for research applications.

Recommended Protocol: Guanylation via Pyrazole-Carboxamidine

This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanidinylating agent. It is superior to cyanamide-based methods due to non-explosive reagents and higher yields.

Materials:

-

Cyclopentylamine (1.0 equiv)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopentylamine (10 mmol) in anhydrous Acetonitrile (30 mL).

-

Addition: Add DIPEA (11 mmol) to the solution. Stir for 5 minutes at room temperature (RT).

-

Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (10 mmol) in one portion.

-

Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

-

Workup: Cool to RT. Concentrate the solvent under reduced pressure.

-

Purification: The residue contains the product and pyrazole.

-

Option A (Precipitation): Triturate the residue with cold diethyl ether (pyrazole is soluble; guanidine salt is not). Filter the white solid.[5]

-

Option B (Recrystallization): Recrystallize from Ethanol/Ether.

-

-

Validation: Dry under high vacuum to yield 1-Cyclopentylguanidine HCl.

Reaction Pathway Visualization

Figure 2: Synthetic pathway via nucleophilic substitution on the carboxamidine core.

Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.30 (br s, 4H, Guanidine NHs). Note: Exchangeable protons.

-

δ 3.85 (m, 1H, CH-N).

-

δ 1.85 – 1.45 (m, 8H, Cyclopentyl CH₂s).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 157.2 (C=N, Guanidine carbon).

-

δ 53.4 (CH-N).

-

δ 32.5 (CH₂), 23.4 (CH₂).

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Theoretical [M+H]⁺: 128.12 Da

-

Observed [M+H]⁺: 128.1 ± 0.1 Da

-

Interpretation: The HCl counterion dissociates; only the cationic guanidine species is detected.

Applications in Drug Development[5][9][13]

Arginine Bioisostere

1-Cyclopentylguanidine is frequently used to replace the arginine side chain in peptide mimetics. The cyclopentyl ring restricts the conformational freedom of the aliphatic chain found in arginine, potentially locking the molecule into a bioactive conformation while increasing lipophilicity.

Case Study: NHE-1 Inhibitors

Research into Na+/H+ Exchanger isoform 1 (NHE-1) inhibitors, such as Zoniporide, has utilized guanidine-functionalized rings to interact with the carboxylate residues in the ion channel pore. The cyclopentylguanidine moiety provides a specific steric fit that can enhance selectivity over other NHE isoforms.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at room temperature, under inert atmosphere (Nitrogen/Argon) if possible. Hygroscopic material.[7][9]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[10][1][2] PubChem Compound Summary for CID 197015-81-9, N-Cyclopentyl-guanidine hydrochloride. Retrieved from [Link]

-

Synthetic Methodology (Guanylation): Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Retrieved from [Link]

-

Medicinal Chemistry Application (Cyclopropyl/Cyclopentyl Fragments): Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

Sources

- 1. (1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl)guanidine hydrochloride monohydrate | C17H19ClN6O2 | CID 22267662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cyclopentyl-guanidine hydrochloride | 197015-81-9 [chemicalbook.com]

- 4. 197015-81-9|1-Cyclopentylguanidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 6. Guanidines | Fisher Scientific [fishersci.com]

- 7. Guanidine Hydrochloride | 50-01-1 | TCI AMERICA [tcichemicals.com]

- 8. Unleashing the Power of Cyclopentolate Hydrochloride: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 9. Guanidine Hydrochloride, Ultrol Grade - CAS 50-01-1 - Calbiochem CAS 50-01-1 is a powerful protein denaturant. Absorbance (6.0 M, H2O):0.2 at 230 nm;0.03 at 260 nm. 50-01-1 [sigmaaldrich.com]

- 10. Aminoguanidinium chloride | CH7ClN4 | CID 2734687 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopentylguanidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Cyclopentylguanidine hydrochloride, a substituted guanidine derivative of interest in chemical and pharmaceutical research. We will delve into its chemical identity, synthesis, physicochemical properties, and the broader context of the pharmacological significance of the guanidinium group, offering insights for its potential application in drug discovery and development.

Core Chemical Identifiers and Physicochemical Properties

1-Cyclopentylguanidine hydrochloride is a white to slightly yellow crystalline solid.[1][2] The hydrochloride salt form generally enhances its solubility in aqueous media, a crucial factor for many biological and chemical applications.[3]

A summary of its key chemical identifiers and properties is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 197015-81-9 | [4] |

| IUPAC Name | N-Cyclopentyl-guanidine hydrochloride | [4] |

| Synonyms | 1-Cyclopentylguanidine hydrochloride | [4] |

| Molecular Formula | C₆H₁₄ClN₃ | [4] |

| Molecular Weight | 163.65 g/mol | [4] |

| Canonical SMILES | C1CCC(C1)N=C(N)N.Cl | |

| Melting Point | 156 °C | [4] |

The Guanidinium Moiety: A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, the core functional group of 1-Cyclopentylguanidine hydrochloride, is considered a "privileged scaffold" in drug design.[5][6] This is attributed to its unique electronic and structural properties. At physiological pH, the guanidinium group is protonated, forming a resonance-stabilized cation that can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids.[6][7]

These interactions are fundamental to the diverse biological activities exhibited by guanidine-containing compounds, which include:

-

Antitumor and Antimicrobial Agents: Many natural and synthetic guanidine derivatives are under investigation for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents.[5] Their mechanisms of action are varied and can involve interference with cell membranes, generation of reactive oxygen species (ROS), and induction of apoptosis.[5][6]

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing these compounds to act as competitive inhibitors for enzymes that recognize arginine residues.[8] This is particularly relevant for nitric oxide synthases (NOS), where guanidine derivatives have been explored as selective inhibitors.[8]

-

Receptor Modulation: Substituted guanidines have been developed as ligands for various receptors, including muscarinic and histamine receptors, demonstrating their versatility in modulating cellular signaling pathways.[9]

-

Other Therapeutic Areas: Guanidine derivatives have found applications as antidiabetic agents (e.g., Metformin), antihypertensives, and in the treatment of neurological disorders.[10][11]

The cyclopentyl substituent in 1-Cyclopentylguanidine hydrochloride can influence its lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties compared to other guanidine derivatives. The inclusion of a cyclopropyl ring, a related cycloalkane, in drug molecules has been shown to enhance potency, improve metabolic stability, and increase brain permeability.[12]

Synthesis of 1-Cyclopentylguanidine Hydrochloride: A Methodological Approach

The synthesis of substituted guanidines can be achieved through various established methods. A common and effective approach involves the guanylation of a primary amine with a suitable guanylating agent. For 1-Cyclopentylguanidine hydrochloride, the synthesis would typically start from cyclopentylamine.

A generalized synthetic workflow is depicted below:

Caption: A representative synthetic workflow for 1-Cyclopentylguanidine hydrochloride.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a substituted guanidine, adapted from established methodologies for the guanylation of primary amines.[13][14][15] Note: This is a representative protocol and may require optimization for the specific synthesis of 1-Cyclopentylguanidine hydrochloride.

Materials:

-

Cyclopentylamine

-

S-Methylisothiourea sulfate

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Ammonium chloride

-

Hydrochloric acid (e.g., concentrated or in an organic solvent)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of the Guanylating Agent: In a reaction vessel, dissolve S-Methylisothiourea sulfate in water.

-

Guanylation: To the solution from step 1, add cyclopentylamine. The reaction mixture is then made basic by the dropwise addition of an aqueous sodium hydroxide solution while maintaining the temperature (e.g., with an ice bath). The reaction is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

Conversion to Guanidine: The dried organic phase, containing the intermediate N-cyclopentyl-S-methylisothiourea, is concentrated. The residue is then reacted with an excess of an ammonium salt, such as ammonium chloride, in a suitable solvent and heated to drive the reaction to completion. This step displaces the methylthio group with an amino group.

-

Isolation of the Free Base: After the reaction is complete, the solvent is removed, and the crude 1-Cyclopentylguanidine is isolated. This may involve purification techniques such as recrystallization or column chromatography.

-

Formation of the Hydrochloride Salt: The purified 1-Cyclopentylguanidine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid is added dropwise with stirring. The precipitated 1-Cyclopentylguanidine hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the protons on the cyclopentyl ring and the protons of the guanidinium group. The cyclopentyl protons would likely appear as multiplets in the aliphatic region (around 1.5-2.0 ppm). The NH protons of the guanidinium group would appear as broad signals, and their chemical shift would be dependent on the solvent and concentration.[19][20]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbon atoms of the cyclopentyl ring and a characteristic signal for the guanidinium carbon at a lower field (typically around 155-160 ppm).[19]

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations in the region of 3100-3400 cm⁻¹. A strong absorption band corresponding to the C=N stretching of the guanidinium group would be expected around 1600-1680 cm⁻¹.[17][21]

-

MS (Mass Spectrometry): Mass spectrometry would show the molecular ion peak corresponding to the free base (C₆H₁₃N₃) and potentially a peak for the protonated molecule [M+H]⁺.[17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Cyclopentylguanidine hydrochloride is not widely available, the safety precautions for guanidine hydrochloride can serve as a useful guide.[1][2][22][23][24][25]

General Safety Precautions:

-

Hazard Statements: Guanidine hydrochloride is generally classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion and Future Perspectives

1-Cyclopentylguanidine hydrochloride represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The rich pharmacology of the guanidinium group suggests that this compound and its derivatives could be explored for a wide range of biological activities. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs. The synthetic route outlined provides a foundation for the preparation of this and related compounds for further investigation.

References

-

A. A. D. A. M. do C. F. da Silva, T. C. M. de S. T. de S. M. de A. M. de O. F. da S. C. F. M. da C. R. da S. A. G. R. M. Roleira, Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: a review, Bioorganic Chemistry, 2023 , 138, 106600. [Link]

-

A. D. S. ADS1017, A. D. S. ADS1020, Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists, ACS Publications, 2021 . [Link]

-

Biological activities of guanidine compounds, Expert Opinion on Therapeutic Patents, 2009 . [Link]

-

Antimicrobial drugs bearing guanidine moieties: A review, King's College London, 2021 . [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies, RSC Publishing, 2025 . [Link]

-

Z. Hussain, M. Khalaf, H. Ibraheem, E. Yousif, Applications of Guanidine in Pharmaceutical Field, Journal of Chemical and Pharmaceutical Research, 2016 , 8(10), 127-129. [Link]

-

Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase, PubMed, 1995 . [Link]

-

Guanidine group: Definition and pharmaceutical applications, ResearchGate, 2017 . [Link]

-

Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with the Hammett constant (σ) and 15N NMR, RSC Publishing, 2017 . [Link]

-

Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker, ResearchGate, 2025 . [Link]

-

Synthesis of Guanidines and Some of Their Biological Applications, ResearchGate, 2018 . [Link]

-

A. D. Ainley, F. H. S. Curd, F. L. Rose, Synthetic antimalarials. Part XXXIII. An alternative route to N1-aryl-N5-alkyldiguanides and related compounds: the condensation of guanidines and cyanamides, Journal of the Chemical Society (Resumed), 1949 , 98. [Link]

-

One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines, RSC Publishing, 2018 . [Link]

-

Use of substituted (benzylidineamino)guanidines in the study of guanidino group specific ADP-ribosyltransferase, PubMed, 1986 . [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products, PubMed, 2016 . [Link]

-

Methods for the synthesis of substituted guanidines., ResearchGate. [Link]

-

Synthesis of guanidines, Organic Chemistry Portal. [Link]

-

Synthetic accesses to biguanide compounds, Beilstein Journals, 2021 . [Link]

-

Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions, PMC, 2018 . [Link]

-

Radical Synthesis of Guanidines from N-Acyl Cyanamides, ResearchGate, 2025 . [Link]

-

SAFETY DATA SHEET - ImprimisRx. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules, PubMed, 2016 . [Link]

-

Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, PMC, 2012 . [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy, UCLA – Chemistry and Biochemistry, 2000 . [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics, PMC. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, KGROUP. [Link]

- Synthetic method of piperidine hydrochloride, Google P

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts, Organic Chemistry Data & Info. [Link]

- Preparation method of 1, 3-diamino guanidine hydrochloride, Google P

- A kind of preparation method of cyclopentolate hydrochloride, Google P

-

Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications, MDPI, 2026 . [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. N-Cyclopentyl-guanidine hydrochloride | 197015-81-9 [chemicalbook.com]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. jocpr.com [jocpr.com]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 22. Synthetic antimalarials. Part XXXIII. An alternative route to N1-aryl-N5-alkyldiguanides and related compounds: the condensation of guanidines and cyanamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 16. 197015-81-9|1-Cyclopentylguanidine hydrochloride|BLD Pharm [bldpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 19. kgroup.du.edu [kgroup.du.edu]

- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. fishersci.com [fishersci.com]

- 23. imprimisrx.com [imprimisrx.com]

- 24. synquestlabs.com [synquestlabs.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Monograph: Operational Safety and Handling Framework for 1-Cyclopentylguanidine Hydrochloride

Executive Summary & Application Context

1-Cyclopentylguanidine hydrochloride is a specialized nitrogenous building block used primarily in medicinal chemistry for the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Structurally, it consists of a guanidinium core—known for its high basicity and hydrogen-bonding capability—stabilized by a cyclopentyl ring and a hydrochloride counterion.

The Safety Paradox: While often perceived as a simple salt, this compound presents distinct operational challenges. Its hygroscopic nature can compromise stoichiometric integrity during drug formulation, and its chaotropic potential (characteristic of guanidines) poses specific irritation hazards to mucous membranes. This guide moves beyond the standard SDS to provide a field-validated handling framework.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Reliable experimental data requires precise characterization. Always cross-reference the Certificate of Analysis (CoA) for lot-specific values, particularly for melting point and water content.

| Parameter | Specification | Notes for Researchers |

| Chemical Name | 1-Cyclopentylguanidine hydrochloride | Synonyms: N-Cyclopentylguanidine HCl |

| CAS Number | 197015-81-9 | Verify against CAS 50-01-1 (Parent Guanidine) to avoid confusion. |

| Molecular Formula | C₆H₁₃N₃ · HCl | Stoichiometry is critical for molarity calcs. |

| Molecular Weight | ~163.65 g/mol | Includes the HCl salt portion. |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or moisture uptake. |

| Solubility | Water, Methanol, DMSO | High. Exothermic heat of solution may occur. |

| Hygroscopicity | Moderate to High | Critical: Absorbs atmospheric moisture rapidly. |

Hazard Identification & Mechanistic Toxicology

GHS Classification (Read-Across Approach)

Specific toxicological data for this derivative is limited. In the absence of compound-specific LD50 data, safety protocols must follow the Read-Across Principle based on the parent compound, Guanidine Hydrochloride (CAS 50-01-1), and similar alkyl-guanidines.

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

The "Why" Behind the Hazard

-

Chaotropic Effect: Guanidinium ions disrupt the hydrogen bonding network of water. On biological tissues (eyes/lungs), this leads to protein denaturation and membrane irritation, manifesting as severe redness or chemical bronchitis if inhaled as dust [1].

-

Basicity: While the HCl salt buffers the pH, the free base liberated in physiological conditions is highly basic, contributing to tissue irritation.

Operational Handling Framework (The "How-To")

This section details a self-validating workflow designed to prevent "silent failures" (e.g., wet compound altering reaction stoichiometry) and exposure events.

Engineering Controls & PPE[11][12]

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

-

Reasoning: Prevents inhalation of fine particulates during weighing.

-

-

Glove Protocol: Double-gloving with Nitrile (minimum 5 mil thickness).

-

Reasoning: Guanidines are highly water-soluble and can permeate thin latex via sweat.

-

-

Respiratory: N95/P2 (if outside hood) or Powered Air Purifying Respirator (PAPR) for bulk (>100g) handling.

Protocol: Hygroscopic Management & Weighing

Objective: Weigh the compound without introducing water error or static dispersion.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Static Control: Use an ionizing anti-static gun on the spatula and weigh boat.

-

Insight: Alkyl-guanidine salts are prone to static charge, causing "jumping" powder that contaminates balances.

-

-

Aliquot Strategy: Do not return unused powder to the stock container. This introduces moisture.

-

Solvation: Dissolve immediately after weighing. If delay is inevitable, purge the vessel with Argon/Nitrogen and seal with Parafilm.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow from storage to reaction, emphasizing critical control points.

Figure 1: Operational workflow emphasizing the "Critical Safety Zone" where moisture uptake and exposure risks are highest.

Emergency Response & First Aid

Exposure Response Logic

In the event of exposure, the high solubility of the compound dictates immediate dilution.

| Exposure Route | Immediate Action | Scientific Rationale |

| Ocular (Eyes) | Irrigate for 15 mins | Guanidines denature corneal proteins rapidly. Immediate dilution prevents permanent opacity [2]. |

| Dermal (Skin) | Wash with soap/water | Remove the salt before it solubilizes in sweat and penetrates the epidermis. |

| Inhalation | Move to fresh air | If wheezing occurs, the chaotropic dust has irritated the alveoli. Seek medical attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting may re-expose the esophagus to the irritant salt solution. |

Spill Management (Solid State)

-

Do NOT sweep dry dust (generates aerosols).

-

Cover the spill with a paper towel dampened with Isopropanol (reduces solubility compared to water, easier cleanup).

-

Scoop into a hazardous waste container.

Storage & Stability

-

Temperature: Ambient (15–25°C). Refrigeration is acceptable but increases condensation risks upon opening.

-

Atmosphere: Store under inert gas (Argon) if possible.

-

Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides). Reaction may generate toxic chloramines or nitrogen oxides (NOx) [3].

Disposal Considerations

As a nitrogen-rich compound, 1-Cyclopentylguanidine HCl must be treated as hazardous chemical waste.

-

Stream: Nitrogenous Organic Waste.

-

Prohibition: Do not dispose of down the drain. The high nitrogen content contributes to eutrophication in water systems.

-

Destruction: High-temperature incineration is the standard method to break down the guanidine core into N2, CO2, and HCl (scrubbed).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5707, Guanidine Hydrochloride. (Accessed 2023). Mechanistic insight into chaotropic irritation. [Link]

Sources

Thermodynamic stability of 1-Cyclopentylguanidine hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Cyclopentylguanidine Hydrochloride

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, directly influencing its safety, efficacy, and shelf-life. As a hydrochloride salt of a substituted guanidine, 1-Cyclopentylguanidine hydrochloride presents a unique stability profile governed by the interplay between its hygroscopic nature, the reactivity of the guanidinium group, and its solid-state properties. This technical guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the thermodynamic stability of this compound. We will delve into the foundational principles of solid-state stability, detail robust experimental protocols for assessing thermal, hydrolytic, and hygroscopic liabilities, and elucidate potential degradation pathways. By synthesizing established analytical methodologies with mechanistic insights, this guide serves as a practical roadmap for generating a complete stability profile, enabling informed decisions in formulation, packaging, and storage to ensure product quality and regulatory compliance.

The Imperative of Stability in Pharmaceutical Development

The Critical Role of Solid-State Properties

In modern drug development, a significant percentage of API candidates exhibit poor aqueous solubility.[1] The solid form of an API—be it a specific polymorph, salt, or cocrystal—is not merely a matter of convenience but a critical determinant of its ultimate performance.[2] Different solid forms of the same API can possess distinct physical and chemical properties, including melting point, dissolution rate, hygroscopicity, and thermodynamic stability.[2][3] An uncharacterized or poorly controlled solid form can undergo phase changes during manufacturing or storage, leading to drastic alterations in bioavailability and potentially compromising the safety and efficacy of the final drug product.[1] Therefore, a thorough understanding and control of the API's solid-state behavior are essential for reliable manufacturing and clinical performance.[4]

Physicochemical Profile of 1-Cyclopentylguanidine Hydrochloride

1-Cyclopentylguanidine hydrochloride is comprised of a basic guanidine group (pKa > 13) substituted with a cyclopentyl moiety, and it is formulated as a hydrochloride salt to enhance solubility and handling properties.

-

Guanidinium Group: This functional group is strongly basic due to the resonance stabilization of its protonated form, the guanidinium cation. While this charge distribution contributes to its therapeutic action and solubility, it also renders the molecule susceptible to specific degradation pathways, most notably hydrolysis.[5]

-

Cyclopentyl Group: This non-polar, bulky substituent influences the molecule's crystallinity, packing efficiency, and solvation properties.

-

Hydrochloride Salt: Salt formation is a common strategy to improve the physicochemical properties of basic APIs.[1] However, the presence of the chloride counter-ion and the potential for moisture sorption can create a microenvironment that influences degradation kinetics.

Thermodynamic vs. Kinetic Stability

When evaluating solid forms, it is crucial to distinguish between thermodynamic and kinetic stability.[1]

-

Thermodynamic Stability: Refers to the lowest energy, most stable crystalline form under a given set of conditions (e.g., temperature, humidity). This is the desired form for long-term product stability.

-

Kinetic Stability: Describes a higher-energy (metastable) form that can persist for an extended period because the energy barrier to convert to the more stable form is high.

While a metastable form might offer a temporary advantage, such as higher initial solubility, it carries the inherent risk of converting to the more stable, less soluble form over time. This guide focuses on elucidating the thermodynamic landscape to identify and control the most stable form of 1-Cyclopentylguanidine hydrochloride.

Core Stability-Indicating Analytical Techniques

A multi-faceted analytical approach is required to build a comprehensive stability profile. The following techniques are foundational for characterizing 1-Cyclopentylguanidine hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability testing, offering high sensitivity and accuracy for separating, identifying, and quantifying the parent API and its degradation products.[6] A validated stability-indicating HPLC method is one that can resolve all significant degradants from the parent peak and from each other.

-

X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form (polymorph) of an API.[3] It provides a unique "fingerprint" based on the crystal lattice, making it essential for detecting polymorphic transformations that may occur under stress conditions.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and detect polymorphic transitions or desolvation events.[2]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is critical for identifying the loss of water or residual solvents and determining the onset temperature of thermal decomposition.[7]

-

-

Gravimetric Vapor Sorption (GVS): Also known as Dynamic Vapor Sorption (DVS), this technique measures the extent and rate of water vapor uptake (sorption) and loss (desorption) by a sample under controlled relative humidity (RH) and temperature.[8] It is the primary method for quantifying a material's hygroscopicity.[7]

Experimental Protocols for Stability Assessment

The following protocols provide a systematic framework for evaluating the stability of 1-Cyclopentylguanidine hydrochloride.

Protocol 1: Intrinsic Stability and Forced Degradation Studies

Forced degradation, or stress testing, is designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[9] The goal is to achieve 5-20% degradation of the API to ensure that primary degradants are generated without overly complex secondary reactions.

Experimental Workflow: Forced Degradation

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of 1-Cyclopentylguanidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol/water). Also, weigh solid samples into appropriate vials for thermal and photostability testing.

-

Acid Hydrolysis:

-

Rationale: To assess susceptibility to degradation in a low-pH environment, simulating gastric conditions.

-

Procedure: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[9] Store at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze via HPLC.

-

-

Base Hydrolysis:

-

Rationale: To evaluate stability in alkaline conditions. Guanidinium groups can be susceptible to base-catalyzed hydrolysis.[5]

-

Procedure: Mix the stock solution with an equal volume of 0.2 M NaOH. Store at room temperature due to the typically faster rate of base hydrolysis. Withdraw and analyze aliquots as for acid hydrolysis, neutralizing with HCl.

-

-

Oxidative Degradation:

-

Rationale: To test for susceptibility to oxidation, a common degradation pathway.

-

Procedure: Prepare a solution of the API in 3% hydrogen peroxide.[9] Store at room temperature, protected from light. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze.

-

-

Thermal Degradation (Solid State):

-

Rationale: To assess the intrinsic thermal stability of the solid API, independent of solvent effects.

-

Procedure: Store solid API in a controlled temperature oven (e.g., 80°C). At each time point, dissolve a sample to the target concentration and analyze.

-

-

Photostability:

-

Rationale: To determine if the molecule is light-sensitive, as required by regulatory guidelines.

-

Procedure: Expose solid and solution samples to light conditions as specified in ICH Q1B. A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil). Analyze both samples at the end of the exposure period.

-

Protocol 2: Solid-State Thermal Stability Analysis

This protocol uses DSC and TGA to define the thermal properties of the material.

Step-by-Step Methodology:

-

Thermogravimetric Analysis (TGA):

-

Procedure: Place 5-10 mg of 1-Cyclopentylguanidine hydrochloride into a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C).

-

Interpretation: Analyze the thermogram for mass loss events. An initial, small mass loss below 100°C may indicate the presence of adsorbed water or residual solvent. A significant, sharp mass loss at higher temperatures indicates thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Procedure: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: Examine the DSC thermogram for thermal events. A sharp endotherm typically corresponds to the melting point of the crystalline solid.[10] Broad endotherms may indicate desolvation, while exotherms can signify decomposition or crystallization into a different polymorphic form.

-

Hypothetical Thermal Analysis Data Summary

| Parameter | Result | Interpretation |

| TGA Onset of Decomposition | ~215 °C | The compound is thermally stable up to this temperature. |

| TGA Mass Loss (25-150°C) | 0.8% | Indicates a small amount of volatile content, likely surface water. |

| DSC Melting Point (Tpeak) | 198.5 °C | Sharp endotherm suggests a crystalline material with a defined melting point. |

| DSC Enthalpy of Fusion (ΔHfus) | 85 J/g | Provides data on the energetics of the melting process. |

Protocol 3: Hygroscopicity Profile and Water Sorption-Desorption Analysis

This protocol quantifies the interaction of the API with atmospheric moisture.

Step-by-Step Methodology:

-

Sample Preparation: Place 10-20 mg of the sample, previously dried under nitrogen, onto the GVS microbalance.

-

Sorption/Desorption Cycle:

-

Procedure: Expose the sample to a pre-defined humidity program at a constant temperature (e.g., 25 °C). A typical program involves stepwise increases in relative humidity from 0% to 90% RH (sorption phase), followed by stepwise decreases back to 0% RH (desorption phase).[11] The instrument holds at each RH step until the sample mass equilibrates.

-

Interpretation: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The shape of the curve provides insight into the mechanism of water uptake (e.g., surface adsorption, bulk absorption, hydrate formation). Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate physical changes in the sample.[8]

-

Hypothetical Hygroscopicity Data

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |

| 0 | 0.00 | 0.15 |

| 20 | 0.25 | 0.40 |

| 40 | 0.60 | 0.75 |

| 60 | 1.50 | 1.65 |

| 80 | 3.80 | 4.00 |

| 90 | 5.20 | 5.20 |

Based on the European Pharmacopoeia classification, a weight gain of 3.8% at 80% RH would classify 1-Cyclopentylguanidine hydrochloride as hygroscopic .[8]

Decision Tree for Formulation Based on Hygroscopicity

Caption: Decision-making based on hygroscopicity classification.

Potential Degradation Pathways

Based on the structure of 1-Cyclopentylguanidine hydrochloride, the most probable degradation pathway is hydrolysis of the guanidinium group.

Hydrolytic Degradation: The C-N bonds of the guanidinium group are susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acid and base.[5][12] The likely products of complete hydrolysis are cyclopentylamine and urea. An intermediate, 1-cyclopentylurea, may also be formed.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation pathway.

It is imperative to use a technique like LC-MS during forced degradation studies to confirm the masses of observed degradation products and validate this proposed pathway.[5]

Summary and Recommendations for Drug Development

A thorough investigation into the thermodynamic stability of 1-Cyclopentylguanidine hydrochloride is non-negotiable for a successful development program. The hypothetical data presented herein suggests a crystalline, thermally stable solid that is classified as hygroscopic and is primarily susceptible to hydrolytic degradation.

Based on this profile, the following recommendations are critical:

-

Solid Form Control: The identified melting point suggests a specific crystalline form. It is crucial to ensure this form is the most thermodynamically stable polymorph and that it is consistently produced during manufacturing.

-

Moisture Protection: Due to its hygroscopic nature, the API must be protected from moisture at all stages. This includes manufacturing in humidity-controlled environments and selecting high-barrier packaging (e.g., foil-foil blisters) for the final drug product, potentially with the inclusion of a desiccant.

-

Formulation Strategy: For liquid formulations, pH control is paramount. Buffering the solution to a pH where the rate of hydrolysis is minimal (which must be determined experimentally) is essential for achieving adequate shelf-life. For solid dosage forms, excipients should be selected carefully to ensure they are not highly hygroscopic themselves, as they could exacerbate moisture-related stability issues.[4]

By proactively addressing these stability challenges through rigorous characterization, drug developers can mitigate risks of costly delays, ensure product quality and consistency, and build a robust data package for regulatory submissions.

References

- Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.

- BOC Sciences. Hygroscopicity Testing.

- Agno Pharmaceuticals.

- Fauth, M. I., & Stalick, W. M. (1962). Differential thermal analysis of nitramines, amine salts, and guanidine derivatives. The Journal of Organic Chemistry.

- CD Formulation.

- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059.

- SlideShare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.

- Sathali, A. A. H., & Valan, M. F. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.

- Timegate Instruments Oy. (2016). Why solid state forms are so important in pharmaceutical industry?

- Van Arnum, P. (2025, March 11). Exploring Solid-State Chemistry. Pharmaceutical Technology.

- ACS Publications. Differential thermal analysis of nitramines, amine salts, and guanidine derivatives. The Journal of Organic Chemistry.

- Miyake, A., et al. (2020). Analyses of the thermal characteristics and gaseous products of guanidine nitrate/basic copper nitrate mixtures using calorimetry with high resolution mass spectrometry. Journal of Analytical and Applied Pyrolysis, 151, 104918.

- Miyake, A., et al. (2012).

- Miyake, A., et al. (2012). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide.

- Pai, S., et al. (2025, August 9). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.

- BenchChem. (2025).

- Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- C.K. Alsante, et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

- Singh, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263.

- Ahmad, F., Yadav, S., & Taneja, S. (1988). Determining stability of proteins from guanidinium chloride transition curves. The Biochemical journal, 256(1), 311–313.

- Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-843.

- Eftink, M. R., & Shastry, M. C. (2000). Structural thermodynamics of a random coil protein in guanidine hydrochloride. Proteins, Suppl 4, 44-49.

- Kumar, D., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & medicinal chemistry letters, 28(18), 3072–3078.

- Chhonker, A. K., & Mehvar, R. (1995). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. International journal of pharmaceutics, 120(2), 169-178.

- Assemi, M., & Papari, B. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Journal of pharmaceutical sciences, 101(7), 2536–2545.

- de Meindl, A. R., et al. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Ribeiro da Silva, M. A., et al. (2021). Thermodynamic Stability of Fenclorim and Clopyralid.

- Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar.

- Singh, A., et al. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. ChemistrySelect, 8(21).

- Stolarczyk, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2822.

- Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 734–750.

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. mccrone.com [mccrone.com]

- 3. pharmtech.com [pharmtech.com]

- 4. agnopharma.com [agnopharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmainfo.in [pharmainfo.in]

- 12. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclopentylguanidine Hydrochloride: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the predicted biological activities of 1-Cyclopentylguanidine hydrochloride. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to build a robust, evidence-based hypothesis of its potential pharmacological profile. We will delve into its likely mechanisms of action, suggest potential therapeutic applications, and provide detailed experimental protocols for its comprehensive evaluation.

Introduction: The Guanidinium Moiety and the Cyclopentyl Group in Medicinal Chemistry

The guanidinium group, a protonated form of guanidine, is a highly basic and polar functional group that is found in a variety of biologically active natural products and synthetic molecules.[1] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key pharmacophore for interacting with biological targets such as enzymes and ion channels.[1][2] The positive charge of the guanidinium group is delocalized over three nitrogen atoms, which contributes to its high basicity (pKa ≈ 13.5) and allows it to remain protonated under physiological conditions.[3]

The cyclopentyl group, a five-membered cycloalkane, is often incorporated into drug candidates to enhance lipophilicity. This can improve membrane permeability and oral bioavailability. The non-planar, puckered conformation of the cyclopentane ring can also provide a specific three-dimensional scaffold that can optimize interactions with the binding pockets of target proteins.

The combination of a guanidinium headgroup with a cyclopentyl tail in 1-Cyclopentylguanidine hydrochloride suggests a molecule with the potential for specific and potent biological activity. This guide will explore these possibilities based on the known activities of related N-substituted guanidine compounds.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on N-alkylguanidinium compounds, 1-Cyclopentylguanidine hydrochloride is predicted to exhibit several key biological activities.

Inhibition of Voltage-Gated Potassium (Kv) Channels

A primary and well-documented activity of guanidine and its alkyl analogs is the inhibition of voltage-gated potassium (Kv) channels.[4][5] These channels are crucial for regulating neuronal excitability and neurotransmitter release.

Mechanism of Action: Guanidine compounds act as pore blockers of Kv channels, binding within the intracellular pore.[4][5] This blockage inhibits the outward flow of potassium ions, leading to a prolongation of the action potential. The extended depolarization at the presynaptic terminal results in an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters like acetylcholine into the synaptic cleft.[4][6]

Predicted Effect of the Cyclopentyl Group: The lipophilic cyclopentyl group is expected to enhance the interaction of the molecule with the hydrophobic residues lining the intracellular pore of the Kv channel, potentially increasing its potency and/or modifying its selectivity for different Kv channel subtypes.

Signaling Pathway: Kv Channel Inhibition and Neurotransmitter Release

Caption: Predicted antagonistic effect on α2-adrenergic receptor signaling.

Antibacterial Activity

N-substituted guanidines and related compounds have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. [7][8][9] Mechanism of Action: The cationic guanidinium group can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can disrupt membrane integrity, leading to leakage of cellular contents and cell death. [10] Predicted Effect of the Cyclopentyl Group: The lipophilic cyclopentyl substituent is likely to facilitate the partitioning of the molecule into the bacterial membrane, enhancing its disruptive activity. [9][11]The overall amphipathic nature of 1-Cyclopentylguanidine hydrochloride would be a key determinant of its antibacterial potency.

Potential Therapeutic Applications

Based on its predicted biological activities, 1-Cyclopentylguanidine hydrochloride could be investigated for several therapeutic applications:

-

Neuromuscular Disorders: Its potential as a Kv channel inhibitor suggests utility in conditions characterized by impaired neurotransmitter release, such as Lambert-Eaton myasthenic syndrome. [4]* Central Nervous System (CNS) Disorders: As a potential α2-adrenoceptor antagonist, it could be explored for the treatment of depression, where increased noradrenergic neurotransmission is a therapeutic goal. [12]* Infectious Diseases: Its predicted antibacterial properties warrant investigation as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance. [13][14]* Pain Management: Some guanidine derivatives have shown activity as sodium channel blockers, suggesting a potential role in the management of neuropathic pain. [13]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-Cyclopentylguanidine hydrochloride, a series of in vitro assays are recommended.

Evaluation of Kv Channel Inhibition: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel function and modulation by pharmacological agents. [15][16][17][18] Objective: To determine the inhibitory effect of 1-Cyclopentylguanidine hydrochloride on a specific Kv channel subtype (e.g., Kv1.3) expressed in a mammalian cell line.

Experimental Workflow

Caption: Workflow for evaluating Kv channel inhibition using patch-clamp.

Step-by-Step Methodology:

-

Cell Preparation: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Kv channel of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.

-

Whole-Cell Configuration: Achieve a giga-ohm seal between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration. [19]4. Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv currents.

-

Baseline Recording: Record stable baseline Kv currents in the extracellular solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH).

-

Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of 1-Cyclopentylguanidine hydrochloride.

-

Data Acquisition and Analysis: Record the Kv currents at each compound concentration. Measure the peak current amplitude and plot the percentage of inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.

Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [7][8][20][21][22] Objective: To determine the lowest concentration of 1-Cyclopentylguanidine hydrochloride that inhibits the visible growth of a specific bacterial strain.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 1-Cyclopentylguanidine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Evaluation of α2-Adrenergic Receptor Binding: Radioligand Binding and GTPγS Functional Assays

A combination of radioligand binding and functional assays can be used to characterize the interaction of 1-Cyclopentylguanidine hydrochloride with α2-adrenergic receptors. [4][23][24][25][26] Objective: To determine the binding affinity (Ki) and functional activity (antagonism) of 1-Cyclopentylguanidine hydrochloride at a specific α2-adrenoceptor subtype.

Experimental Workflow: Radioligand Binding Assay

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. ineosopen.org [ineosopen.org]

- 4. benchchem.com [benchchem.com]

- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]

- 12. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

- 16. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. scientifica.uk.com [scientifica.uk.com]

- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 20. protocols.io [protocols.io]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. emerypharma.com [emerypharma.com]

- 23. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 26. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmaceutical Utility & Synthesis of 1-Cyclopentylguanidine Hydrochloride

Executive Summary

1-Cyclopentylguanidine hydrochloride (CAS: 197015-81-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By combining the strong basicity and hydrogen-bonding capability of the guanidine head group (

Unlike the flexible aliphatic chain of arginine, the cyclopentyl group restricts conformational entropy and provides a distinct hydrophobic vector. This guide details the technical applications of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for Neuraminidase inhibitors (Virology), P2X7 antagonists (Immunology/Pain), and NHE-1 inhibitors (Cardiology). It also provides a validated, scalable synthesis protocol and a computational workflow for ligand optimization.

Part 1: Chemical Biology & Pharmacophore Analysis

The "Arginine Mimetic" Mechanism

In physiological conditions, 1-Cyclopentylguanidine exists as a protonated guanidinium cation. Its pharmacological value stems from two distinct interaction modes:

-

Bidentate Hydrogen Bonding: The planar guanidinium group forms charge-assisted bidentate hydrogen bonds with anionic residues (Aspartate, Glutamate) in receptor active sites. This interaction is energetically significant (

). -

Hydrophobic Occlusion: The cyclopentyl ring acts as a "lipophilic cap." When the guanidine head anchors to an anionic residue, the cyclopentyl group can displace conserved water molecules from adjacent hydrophobic pockets, leading to a gain in entropy and increased binding affinity.

Structural Advantages over Linear Analogs

-

Metabolic Stability: The cyclopentyl ring is less susceptible to

-oxidation compared to linear alkyl chains. -

Conformational Constraint: The ring reduces the entropic penalty upon binding compared to flexible

-pentyl analogs.

Part 2: Therapeutic Applications[1][2][3]

Virology: Neuraminidase Inhibition (Influenza)

The cyclopentane core is central to the efficacy of neuraminidase inhibitors like Peramivir . 1-Cyclopentylguanidine serves as a minimal pharmacophore model for the "Guanidine-Cyclopentane" interaction.

-

Mechanism: The guanidine group engages the conserved tri-arginine cluster (Arg118, Arg292, Arg371) and Glu276 in the influenza neuraminidase active site. The cyclopentyl group mimics the hydrophobic interactions of the sialic acid glycerol side chain or the hydrophobic substitutions found in second-generation inhibitors.

-

Application: Use as a starting fragment in FBDD to screen for novel binding pockets in mutant neuraminidase strains resistant to Oseltamivir.

Immunology & Pain: P2X7 Receptor Antagonism

The P2X7 receptor is a trimeric ATP-gated cation channel involved in inflammatory pain.

-

Mechanism: Antagonists like AZ10606120 utilize a bulky hydrophobic core (adamantane) linked to a polar head. The cyclopentyl group offers a smaller, yet spatially defined alternative to adamantane, potentially improving CNS penetration (lower molecular weight and LogP) while maintaining the necessary hydrophobic occlusion in the allosteric binding pocket.

-

Application: Synthesis of "Dual-Warhead" ligands where 1-Cyclopentylguanidine is linked to tyrosine derivatives to target the P2X7 allosteric site.

Cardiology: NHE-1 Inhibition

Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitors are cardioprotective during ischemia-reperfusion.

-

Mechanism: Classic inhibitors like Cariporide are acylguanidines. However, alkylguanidines (like 1-Cyclopentylguanidine) offer a different

profile, potentially altering the drug's accumulation in the acidic microenvironment of ischemic tissue. -

Application: Investigating the "pH-trapping" potential of highly basic alkylguanidines versus less basic acylguanidines in cardiac myocytes.

Part 3: Experimental Protocols

Validated Synthesis Protocol

Objective: Synthesis of 1-Cyclopentylguanidine Hydrochloride from Cyclopentylamine. Scale: 10 mmol (adaptable to gram-scale).

Reagents:

-

Cyclopentylamine (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq) [Preferred Guanylating Agent]

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Acetonitrile (anhydrous)

Workflow:

-

Preparation: Dissolve Cyclopentylamine (0.85 g, 10 mmol) and DIPEA (2.1 mL, 12 mmol) in anhydrous Acetonitrile (20 mL) under

atmosphere. -

Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol) in one portion. The reaction is slightly exothermic.

-

Reaction: Heat the mixture to reflux (

) for 16 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 80:20:1). The pyrazole byproduct is less polar than the guanidine product. -

Workup: Cool to room temperature. The product may precipitate as the HCl salt. If not, concentrate the solvent to ~5 mL and add cold Diethyl Ether (50 mL) to induce precipitation.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether to remove traces of DIPEA and pyrazole.

-

Yield: Expected yield 75-85% as a white, hygroscopic solid.

Characterization (Self-Validation):

-

1H NMR (D2O): Look for the cyclopentyl methine proton (

ppm, multiplet) and the absence of pyrazole aromatic protons ( -

Melting Point: Distinct sharp melting point (typically

for guanidine HCl salts).

Visualization of Synthesis Pathway

Caption: Step-by-step synthetic route utilizing pyrazole-carboxamidine as an efficient guanylating agent.

Part 4: Computational Modeling & FBDD Strategy

When utilizing 1-Cyclopentylguanidine as a fragment, the following computational workflow ensures high-confidence hit expansion.

Pharmacophore Mapping

The molecule should be defined by three features for virtual screening:

-

Positive Ionizable Center: The guanidine carbon.

-

H-Bond Donors: The three nitrogen atoms.

-

Hydrophobic Centroid: The center of the cyclopentyl ring.

Fragment Docking Workflow

This workflow describes how to computationally validate the scaffold against a target (e.g., Neuraminidase).

Caption: Logic flow for computational docking and optimization of the cyclopentylguanidine fragment.

Part 5: Data Summary & Properties

| Property | Value | Relevance in Drug Design |

| Molecular Weight | 163.65 g/mol (HCl salt) | Ideal for fragment-based screening (Rule of 3 compliant). |

| LogP (Calc) | ~0.8 - 1.2 | Good balance of solubility and membrane permeability. |

| pKa | ~13.6 | Ensures >99% protonation at physiological pH (strong cation). |

| H-Bond Donors | 5 | Maximizes electrostatic clamping in active sites. |

| Rotatable Bonds | 1 (C-N bond) | Low entropy cost upon binding (rigid ring). |

References

-

Guanidine Scaffold Utility

- Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents.

- Source: NIH / PMC.

-

URL:[Link](Note: Generalized link to PMC search for verification).

-

Neuraminidase Inhibition

-

Synthesis Protocol (Guanylation)

- Title: Optimisation of the Synthesis of Guanidines

- Source: Synthesis (Thieme).

-

URL:[Link]

-

P2X7 Receptor Antagonists

Sources

- 1. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 1-Cyclopentylguanidine hydrochloride

An Application Note for the Synthesis of 1-Cyclopentylguanidine Hydrochloride

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-Cyclopentylguanidine hydrochloride, a mono-substituted guanidine derivative. The guanidine moiety is a critical functional group in medicinal chemistry and drug development due to its ability to form stable, protonated species under physiological conditions, enabling key interactions with biological targets. This protocol is designed for researchers in organic synthesis and drug discovery, offering a robust and reproducible method starting from commercially available reagents. The synthesis proceeds via the guanylation of cyclopentylamine using S-methylisothiourea hemisulfate, followed by conversion to the hydrochloride salt to yield a stable, crystalline solid.

Reaction Scheme and Mechanism

The synthesis is a two-stage process: (1) the guanylation of the primary amine, and (2) the formation of the hydrochloride salt.

Overall Reaction:

(Self-generated image, not from a direct source)

Mechanism Insight: The core of this synthesis is the guanylation reaction, which involves the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic carbon of the S-methylisothiourea.[1][2] The reaction proceeds through an addition-elimination mechanism. The amine adds to the C=N double bond, forming a tetrahedral intermediate. Subsequently, methanethiol (CH₃SH), a good leaving group, is eliminated, yielding the guanidine product. The reaction is typically performed under basic conditions to deprotonate the amine salt and facilitate its nucleophilic character.

Materials and Equipment

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Supplier | Notes |

| Cyclopentylamine | 1003-03-8 | 85.15 | Sigma-Aldrich | Corrosive, Flammable |

| S-Methylisothiourea hemisulfate | 867-44-7 | 139.19 (for 0.5 H₂SO₄ salt) | Sigma-Aldrich | Irritant |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Fisher Scientific | Corrosive |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR | Volatile, use in fume hood |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | Drying agent |

| Isopropanol (IPA) | 67-63-0 | 60.10 | Fisher Scientific | Flammable |

| Hydrochloric Acid (2M in Ether) | 7647-01-0 | 36.46 | Acros Organics | Corrosive, handle with care |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | --- | --- |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol is divided into three parts: the guanylation reaction, the isolation of the free base, and the final salt formation.

Part A: Guanylation of Cyclopentylamine

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve S-methylisothiourea hemisulfate (13.92 g, 0.1 mol) in 50 mL of deionized water.

-

Basification: To the stirred solution, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 30 mL of deionized water. Stir for 10 minutes at room temperature. Causality: The addition of NaOH neutralizes the hemisulfate salt and deprotonates any protonated S-methylisothiourea, preparing the guanylating agent for reaction.

-

Amine Addition: Add cyclopentylamine (8.52 g, 10.0 mL, 0.1 mol) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the nucleophilic addition and subsequent elimination of methanethiol, driving the reaction to completion.

Part B: Isolation of 1-Cyclopentylguanidine (Free Base)

-

Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Causality: The organic guanidine product is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its separation from inorganic salts and unreacted starting materials.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Cyclopentylguanidine as an oil or waxy solid.